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Status & Reason

Trial o Key Findings & Recommended Dose &
Indication . for
Phase Outcomes Pharmacokinetics ) . .
Discontinuation
Phase | Refractory Well tolerated; MTD Recommended dose: Completed.
(Adult) [1] solid tumors not definitively 145 mg/m? (1V, twice Development
established. Linear weekly). Linear PK up to halted by sponsor
PK observed. DCE- 145 mg/mz; large volume in later phases [2].
MRI showed no of distribution, rapid
reproducible changes clearance, significant
in tumor vascular inter-patient variability
permeability. [1].
Phase | Refractory Serious related MTD initially estimated at ~ Trial closed early
(Pediatric)  brain tumors toxicities: Grade 3 110 mg/mz2. PK in due to sponsor
[2] liver enzyme children similar to adults;  stopping
abnormalities, not significantly affected development.
arthralgia, by anti-convulsant drugs
hallucinations. [2].
Disease stabilization
in 4 of 16 patients.
Phase I/ In combination  Observation of MTD reduced to 85 -
[3] with thromboembolic mg/m? when combined
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Status & Reason

Trial L Key Findings & Recommended Dose &
Phase ndication Outcomes Pharmacokinetics fo-r . .
Discontinuation
gemcitabine events at higher with chemotherapy [3].
and cisplatin doses.
Phase Il Metastatic No significant clinical - Discontinued in
[4][3] Colorectal benefit demonstrated 2002 due to lack
Cancer (in in interim analysis. of efficacy [4] [3].
combination
with IFL
regimen)
Other Kaposi Reached Phase 3 for - Development did
Phases [4] Sarcoma, Kaposi Sarcoma and not proceed to
Non-Small NSCLC; Phase 2 for approval for any
Cell Lung AML and AIDS- indication [4].
Cancer, Acute  related Kaposi
Myeloid Sarcoma.
Leukemia

Mechanism of Action & Experimental Protocol Insights

For researchers, understanding the drug's target and how its activity was measured is critical. The following

diagram outlines its primary mechanism and a common experimental workflow from the trials.
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Semaxanib (SU5416)

Competitive Inhibitor

Binds \Binds/Phosphorylates

Downstream Angiogenic
Signaling (PI3/AKT etc.)

Inhibition of:

- Endothelial Cell Proliferation
- Tumor Angiogenesis

Click to download full resolution via product page
SU5416 inhibits VEGF-driven angiogenesis by blocking ATP binding to VEGFR-2 [1] [5] [2].

A key objective in the Phase I trial was to use non-invasive imaging to assess the drug's pharmacodynamic

effects.
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Patient Pre-Screening

Baseline DCE-MRI Scan

Administration of SU5416
(IV, twice weekly)

Parallel sampling

Follow-up DCE-MRI Scans
(Post-treatment)

Pharmacokinetic (PK) Sampling

(Image Analysis)

\

Data Correlation:
PK vs. MRI Parameters
(Dose-dependent effect)

Click to download full resolution via product page

Phase I trial workflow integrated DCE-MRI and PK sampling to measure SU5416 biological effects [1].

e Primary Endpoint: Safety and tolerability, establishing the Maximum Tolerated Dose (MTD) [1] [2].

¢ Key Pharmacodynamic Tool: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-
MRI) was used to measure changes in tumor vascular permeability (K@) and volume, serving as a
biomarker for anti-angiogenic activity [1].

¢ Pharmacokinetic (PK) Analysis: Plasma concentrations of SU5416 and its metabolites (SU6595,
SU9838) were determined using a validated HPLC UV method. Non-linear mixed-effects modeling
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was typically used to calculate parameters like clearance and half-life [1] [2].

Legacy and Research Significance

Although Semaxanib itself was not successful, its development was pivotal.

¢ Pioneering Molecule: It was one of the first small-molecule VEGFR2 inhibitors to be extensively
tested in clinical trials, providing a proof-of-concept for targeting this pathway [5] [3].

¢ Foundation for Success: The knowledge gained from Semaxanib directly contributed to the
development of sunitinib (Sutent), a multi-targeted tyrosine kinase inhibitor that gained FDA
approval and is now a standard treatment for several cancers [3] [6].

¢ Novel Findings: Preclinical research has identified that SU5416 can cross the blood-brain barrier
and has shown unexpected, VEGFR2-independent neuroprotective effects in models of Parkinson's
disease, potentially via inhibition of neuronal nitric oxide synthase (nNOS) [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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